

1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-(2-

Compound Name: *fluorophenyl)cyclopropanecarboxylic acid*

Cat. No.: B1351642

[Get Quote](#)

An In-depth Technical Guide to **1-(2-fluorophenyl)cyclopropanecarboxylic Acid**

Core Chemical Properties and Identifiers

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic carboxylic acid featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the strained cyclopropyl group imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of **1-(2-fluorophenyl)cyclopropanecarboxylic acid** are summarized in the table below. It is important to note that several of these values are predicted based on computational models.

Property	Value	Source
IUPAC Name	1-(2-fluorophenyl)cyclopropanecarboxylic acid	N/A
CAS Number	306298-00-0	[1]
Molecular Formula	C ₁₀ H ₉ FO ₂	[1]
Molecular Weight	180.18 g/mol	[1]
Appearance	White to light yellow solid	[1]
Boiling Point	311.4 ± 35.0 °C (Predicted)	[1]
Density	1.361 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.97 ± 0.20 (Predicted)	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]

Spectroscopic Profile

While specific experimental spectra for this exact compound are not readily available in public literature, a theoretical profile can be established based on the known spectroscopic behavior of its constituent functional groups.[\[2\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorophenyl group would appear in the downfield region (approx. 7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The four protons on the cyclopropane ring are diastereotopic and would present as complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm. [\[3\]](#)[\[4\]](#)
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large

one-bond C-F coupling constant. The quaternary and methylene carbons of the cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, spanning from approximately 2500 to 3300 cm^{-1} .[2] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm^{-1} .[2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F bond, would also be present.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 180.18. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the phenyl and cyclopropane rings.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 1-aryl(cyclopropanecarboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general approach can be adapted for the synthesis of the target compound.[6]

Plausible Synthesis of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the α -alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

- Reactants:
 - 2-(2-fluorophenyl)acetonitrile
 - 1,2-dibromoethane
 - Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
 - Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

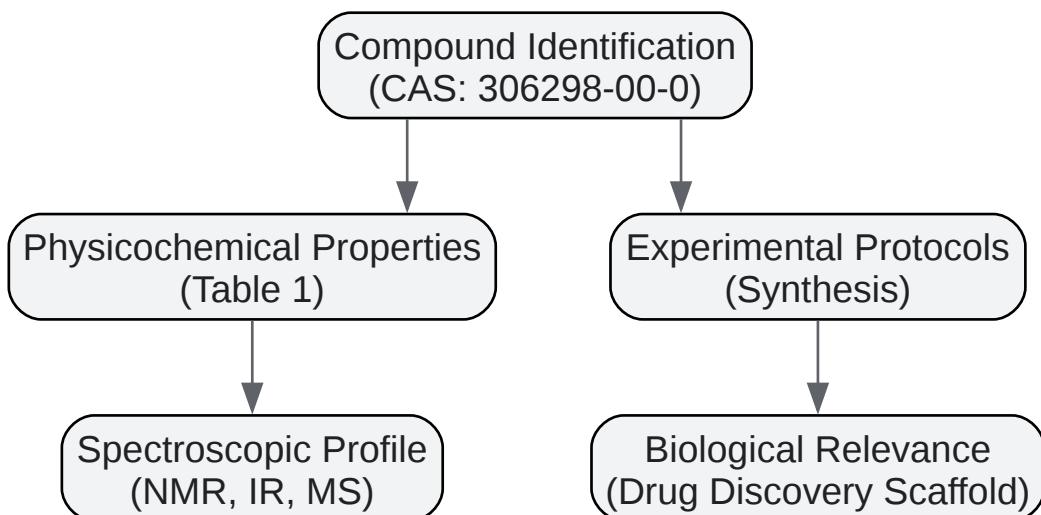
- Solvent (e.g., water or a biphasic system)
- Procedure:
 - To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and phase-transfer catalyst.
 - Heat the mixture to approximately 60 °C with vigorous stirring.
 - Slowly add 1,2-dibromoethane to the reaction mixture.
 - Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC).
 - After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted to a carboxylic acid through acidic or basic hydrolysis.

- Reactants:
 - 1-(2-fluorophenyl)cyclopropanecarbonitrile
 - Concentrated hydrochloric acid (HCl) or a strong base like NaOH
- Procedure (Acid Hydrolysis):
 - Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.
 - Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.
 - Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to precipitate.

- Collect the solid product by filtration.
- Wash the solid with cold water to remove residual acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1-(2-fluorophenyl)cyclopropanecarboxylic acid**.

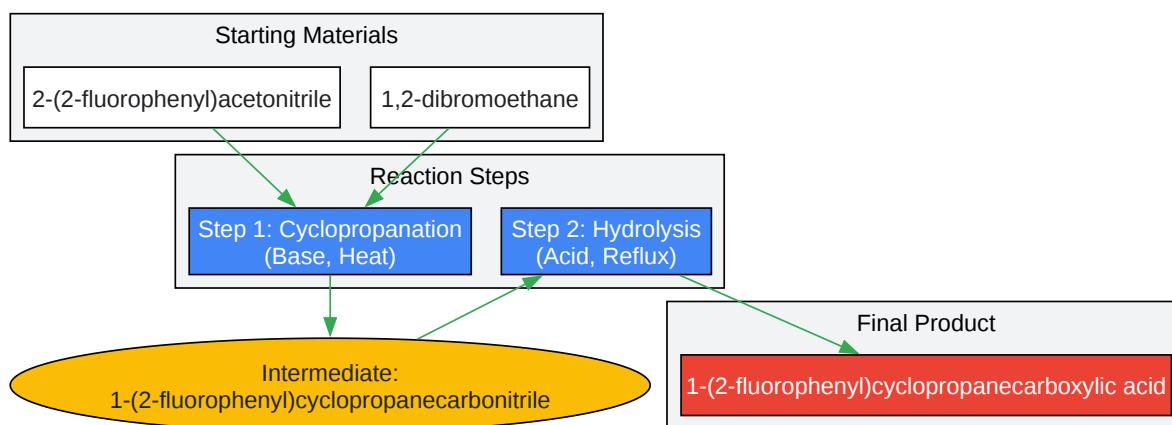
Biological Activity and Drug Development Relevance


While specific biological data for **1-(2-fluorophenyl)cyclopropanecarboxylic acid** is not extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant interest in drug discovery.^[6] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and antimicrobial effects.^[6]

The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency at a biological target.^[6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding interactions.^[7]

Therefore, **1-(2-fluorophenyl)cyclopropanecarboxylic acid** serves as a key intermediate for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in various drug development programs.^[6]

Visualizations


Logical Data Flow

[Click to download full resolution via product page](#)

Caption: Logical overview of the technical data presented in this guide.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis route for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-FLUORO-PHENYL)-CYCLOPROPANE CARBOXYLIC ACID | 306298-00-0 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TRANS-2-PHENYL-1-CYCLOPROPANE CARBOXYLIC ACID(939-90-2) 1H NMR [m.chemicalbook.com]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective β -C–H Arylation of α -Fluoroalkyl Cyclopropane- and Cyclobutane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351642#1-2-fluorophenyl-cyclopropanecarboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com